molecular formula C20H17F3N4O2S B284284 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide

Cat. No.: B284284
M. Wt: 434.4 g/mol
InChI Key: IRSXZEVHOYUKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly known as a selective and potent inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in various cellular processes, including cell survival, growth, and metabolism.

Mechanism of Action

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide exerts its anti-cancer effects by inhibiting the activity of protein kinase B (PKB/Akt), a key signaling molecule involved in cell survival, growth, and metabolism. By inhibiting PKB/Akt, this compound induces apoptosis (programmed cell death) in cancer cells, thereby preventing their growth and proliferation.
Biochemical and Physiological Effects:
Apart from its anti-cancer effects, this compound has also been found to have other biochemical and physiological effects. It has been shown to improve insulin sensitivity and glucose metabolism, which could be beneficial in the treatment of type 2 diabetes. Moreover, it has been found to reduce inflammation and oxidative stress, which are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide has several advantages for lab experiments. It is highly selective and potent in inhibiting PKB/Akt, which makes it a valuable tool in studying the role of PKB/Akt in various cellular processes and diseases. Moreover, it has been found to have low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, its limitations include its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Moreover, the development of more potent and selective inhibitors of PKB/Akt could lead to the discovery of new targets for drug development. Another direction is to explore the use of this compound in combination with other drugs to enhance their efficacy and reduce their toxicity. Additionally, the elucidation of the molecular mechanisms underlying its anti-cancer and other effects could provide new insights into the pathogenesis and treatment of various diseases.

Synthesis Methods

The synthesis of 2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide involves a multi-step process. The first step involves the reaction of 4-methoxyphenylhydrazine with 2,4,6-trifluoropyrimidine-5-thiol in the presence of a base to form 4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinethiol. This intermediate is then reacted with 3-pyridinecarboxaldehyde in the presence of a reducing agent to form this compound.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinylmethyl)acetamide has been extensively studied in scientific research, particularly in the field of cancer. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, prostate, and lung cancer cells. Moreover, it has been found to enhance the efficacy of chemotherapy drugs and radiation therapy in cancer treatment.

Properties

Molecular Formula

C20H17F3N4O2S

Molecular Weight

434.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C20H17F3N4O2S/c1-29-15-6-4-14(5-7-15)16-9-17(20(21,22)23)27-19(26-16)30-12-18(28)25-11-13-3-2-8-24-10-13/h2-10H,11-12H2,1H3,(H,25,28)

InChI Key

IRSXZEVHOYUKBI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)NCC3=CN=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.